Cyclobutane, hexafluorobis(trifluoromethyl)-

Description

Historical Context and Discovery Timeline

The development of cyclobutane, hexafluorobis(trifluoromethyl)- emerged from the broader evolution of fluorinated organic chemistry during the mid-twentieth century. The systematic investigation of highly fluorinated substances gained momentum following the pioneering work in electrochemical fluorination methods, which were primarily developed by major chemical manufacturers seeking alternatives to traditional hydrocarbon compounds. The electrochemical fluorination process, which involves dissolving organic chemical raw materials in liquid hydrogen fluoride and passing electrical current through the solution, became instrumental in producing various perfluorinated compounds including cyclobutane derivatives.

The specific compound cyclobutane, hexafluorobis(trifluoromethyl)- was catalogued with Chemical Abstracts Service number 2994-71-0 and European Community number 221-065-3, indicating its formal recognition within chemical databases during the systematic classification of fluorinated compounds. Historical patent literature from the 1990s demonstrates early industrial interest in this compound, particularly in the development of azeotropic compositions for specialized applications. These early investigations revealed the compound's unique thermodynamic properties, including its ability to form stable azeotropic mixtures with various other chemicals, which proved valuable for industrial solvent applications.

The timeline of research development shows increasing academic and industrial attention to this compound throughout the late twentieth and early twenty-first centuries. Patent filings from 1991 specifically document azeotropic compositions involving this compound with methanol and various chlorofluorinated ethanes, indicating early recognition of its commercial potential. Subsequent research has expanded understanding of its chemical properties and potential applications, with contemporary studies focusing on its role in advanced fluorinated materials synthesis and specialized solvent systems.

Significance in Fluorinated Organic Chemistry

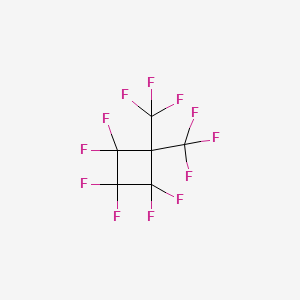

Cyclobutane, hexafluorobis(trifluoromethyl)- occupies a unique position within fluorinated organic chemistry due to its distinctive structural characteristics and chemical properties. The compound represents a highly perfluorinated four-membered ring system with two trifluoromethyl substituents, creating a molecular architecture that exhibits exceptional chemical stability and inertness. This structural configuration places it within the broader category of perfluorinated cycloalkanes, which are renowned for their resistance to chemical degradation and extreme thermal stability.

The significance of this compound extends beyond its structural novelty to encompass its role in advancing synthetic methodologies within fluorinated organic chemistry. Research indicates that perfluorinated cyclobutane derivatives serve as valuable intermediates in the synthesis of more complex fluorinated molecules. The presence of multiple fluorine atoms creates unique electronic and steric effects that influence molecular interactions and reaction pathways, making these compounds particularly valuable for studying fundamental aspects of fluorinated chemistry.

Contemporary investigations in trifluoromethylation chemistry have highlighted the importance of compounds containing multiple trifluoromethyl groups. The trifluoromethyl group has gained recognition as a critical pharmacophore in medicinal chemistry, appearing in numerous pharmaceutical compounds including fluoxetine, mefloquine, and celecoxib. The presence of two trifluoromethyl groups in cyclobutane, hexafluorobis(trifluoromethyl)- positions it as a potential scaffold for drug discovery applications, although its primary utility remains in materials science and industrial chemistry.

Scope of Current Academic Research

Current academic research involving cyclobutane, hexafluorobis(trifluoromethyl)- encompasses several distinct areas of investigation, reflecting the compound's versatility and potential applications across multiple scientific disciplines. Contemporary studies have focused particularly on its applications in specialized solvent systems and azeotropic compositions, where its unique thermodynamic properties provide advantages over conventional solvents.

Recent patent literature documents extensive research into azeotropic compositions incorporating this compound with various co-solvents. These investigations have revealed that the compound forms stable azeotropic mixtures with methanol and chlorofluorinated ethanes, with specific compositions exhibiting consistent boiling points under atmospheric pressure. For example, ternary mixtures containing approximately 33.7 weight percent cyclobutane, hexafluorobis(trifluoromethyl)-, 1.2 weight percent methanol, and 65.1 weight percent dichlorotrifluoroethane form true ternary azeotropes boiling at 26.0°C.

Academic research has also explored the compound's potential applications in cleaning and degreasing operations, particularly in electronics manufacturing where precision cleaning is essential. The compound's chemical inertness and low surface tension make it suitable for removing flux residues and other contaminants from circuit boards and electronic components. Studies have demonstrated its effectiveness in vapor degreasing processes, where its azeotropic behavior enables efficient solvent recovery and reuse.

Furthermore, contemporary research has investigated the compound's role as a ligand in catalytic processes, particularly in Suzuki coupling reactions. This application represents an emerging area of study where the compound's unique electronic properties may influence catalytic efficiency and selectivity. Additionally, research into infrared multiple-photon decomposition has examined the compound's behavior under transverse excited atmospheric pressure pulsed carbon dioxide laser irradiation, providing insights into its photochemical properties and potential applications in laser-based processing technologies.

Propriétés

IUPAC Name |

1,1,2,2,3,3-hexafluoro-4,4-bis(trifluoromethyl)cyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-2(8)1(5(13,14)15,6(16,17)18)3(9,10)4(2,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGPGHBYAPBDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897525 | |

| Record name | Perfluoro(1,1-dimethylcyclobutane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Nearly odorless; [Alfa Aesar MSDS] | |

| Record name | Hexafluorobis(trifluoromethyl)cyclobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28677-00-1, 37360-98-8 | |

| Record name | Hexafluorobis(trifluoromethyl)cyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028677001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Freon C 51-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037360988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro(1,1-dimethylcyclobutane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluorobis(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis from α-Trifluoromethyl Cyclobutane Precursors

Recent research has demonstrated the synthesis of α-trifluoromethyl cyclobutane-containing building blocks, which serve as intermediates for the preparation of highly fluorinated cyclobutane derivatives like cyclobutane, hexafluorobis(trifluoromethyl)-.

-

- 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile

- 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

-

- [2+2] Cycloaddition: Formation of methylene-containing nitrile via cycloaddition between allene and α-CF3-acrylonitrile.

- Oxidative Cleavage: Cleavage of the C=C double bond using sodium periodate (NaIO4) and ruthenium chloride (RuCl3) to form a ketone intermediate.

- Deoxofluorination: Conversion of ketone to gem-difluoronitrile using sulfur tetrafluoride (SF4) and hydrogen fluoride (HF).

- Hydrolysis: Hydrolysis of nitrile group to carboxylic acid using sodium hydroxide (NaOH).

- Curtius Rearrangement: Conversion of carboxylic acid to amine derivatives via diphenylphosphoryl azide (DPPA) and subsequent treatment with tert-butanol (t-BuOH).

- Hydrogenolysis: Removal of benzyl protecting groups when applicable.

This multistep synthetic route allows the introduction of trifluoromethyl groups adjacent to functional groups on the cyclobutane ring, facilitating the preparation of hexafluorobis(trifluoromethyl)-cyclobutane derivatives on a multigram scale with yields ranging from 44% to 89% depending on the step (see Table 1).

Detailed Synthetic Scheme and Yields

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | [2+2] Cycloaddition to form methylene nitrile | Allene + α-CF3-acrylonitrile | Not specified | Key starting intermediate |

| 2 | Oxidative cleavage of C=C bond | NaIO4 / RuCl3 | 86 | Forms ketone intermediate |

| 3 | Deoxofluorination of ketone | SF4 / HF | 55 | Introduces gem-difluoro group |

| 4 | Hydrolysis of nitrile to carboxylic acid | NaOH | 64 | Produces α-trifluoromethyl carboxylic acid |

| 5 | Curtius rearrangement to amine | DPPA, t-BuOH | 79-81 | Amine derivatives for further functionalization |

| 6 | Benzyl ester formation and hydrogenolysis | Benzyl bromide/K2CO3; Pd/C hydrogenolysis | 44 (cyclopropanation), 89 (deprotection) | For spirocyclic ester intermediates |

Research Findings and Applications

- The described synthetic methods enable the preparation of novel α-trifluoromethyl cyclobutane building blocks that are valuable in drug discovery due to their 3D shape and fluorination pattern.

- The incorporation of trifluoromethyl groups enhances the physical and chemical properties of the cyclobutane ring, improving metabolic stability and bioavailability in pharmaceuticals.

- The synthetic routes have been successfully scaled to multigram quantities, demonstrating practical applicability for medicinal chemistry research.

Experimental Notes

- Solvents were purified by standard procedures.

- Characterization techniques included NMR (1H, 13C, 19F), mass spectrometry (CI and EI), and elemental analysis.

- The Curtius rearrangement was modified to optimize yields of amine derivatives.

- The synthetic approach is versatile and allows for the preparation of various derivatives by modifying substituents on the cyclobutane ring.

Summary Table of Key Intermediates and Products

| Compound ID | Description | Molecular Formula | Key Functional Groups | Yield (%) | Scale (g) |

|---|---|---|---|---|---|

| 1 | 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile | C6H2F3N | Nitrile, CF3 | - | Multigram |

| 2 | 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H2F3O2 | Carboxylic acid, CF3 | - | Multigram |

| 3 | α-Trifluoromethyl-substituted carboxylic acid | - | Carboxylic acid, CF3 | 64 | 4.2 |

| 4 | α-Trifluoromethyl-substituted amine hydrochloride | - | Amine, CF3 | 81 (over 2 steps) | - |

| 5 | Spirocyclic carboxylic acid derivative | - | Carboxylic acid, CF3, spiro | 89 | - |

| 6 | α-Trifluoromethyl-substituted amine hydrochloride | - | Amine, CF3 | 79 (over 2 steps) | 15.6 |

Analyse Des Réactions Chimiques

Types of Reactions

Cyclobutane, hexafluorobis(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids and other oxidation products.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated cyclobutane derivatives.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents.

Major Products Formed

Oxidation: Perfluorinated carboxylic acids and ketones.

Reduction: Partially fluorinated cyclobutane derivatives.

Substitution: Fluorine-substituted cyclobutane derivatives with functional groups like hydroxyl or amino.

Applications De Recherche Scientifique

Cyclobutane, hexafluorobis(trifluoromethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

Biology: Investigated for its potential use in fluorinated drug design due to its stability and unique reactivity.

Medicine: Explored for its potential as a contrast agent in medical imaging techniques such as MRI.

Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty coatings

Mécanisme D'action

The mechanism of action of cyclobutane, hexafluorobis(trifluoromethyl)- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the formation of strong carbon-fluorine bonds. The compound’s unique reactivity is attributed to the electron-withdrawing effects of the fluorine atoms, which influence the compound’s overall chemical behavior .

Comparaison Avec Des Composés Similaires

Structural Comparison

The compound is compared to other fluorinated cyclobutanes and cyclic perfluorocarbons (Table 1):

| Compound Name | CAS Number | Molecular Formula | Substituents |

|---|---|---|---|

| Cyclobutane, hexafluorobis(trifluoromethyl)- | 28677-00-1 | C₆F₁₂ | 6 F, 2 -CF₃ groups |

| Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)- (stereoisomer) | 2994-71-0 | C₆F₁₂ | 6 F, 2 -CF₃ (positions 3,4) |

| Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)-, trans- | 1583-98-8 | C₆F₁₂ | 6 F, 2 -CF₃ (trans configuration) |

| Dodecafluorocyclohexane | 355-68-0 | C₆F₁₂ | 12 F (fully substituted cyclohexane) |

Key Observations :

- The target compound differs from its stereoisomers (e.g., 2994-71-0, 1583-98-8) in the spatial arrangement of substituents, impacting symmetry and intermolecular interactions .

- Dodecafluorocyclohexane (C₆F₁₂) shares the same molecular formula but lacks trifluoromethyl groups, resulting in distinct reactivity and phase behavior .

Physical and Chemical Properties

- Thermal Stability: Cyclobutane derivatives with -CF₃ groups exhibit higher thermal stability (decomposition >300°C) compared to non-trifluoromethylated analogs due to strong C-F bonds and steric protection .

- Boiling Points : The trans isomer (1583-98-8) has a lower boiling point than cis-configured analogs due to reduced molecular dipole moments .

- Solubility : The presence of -CF₃ groups enhances hydrophobicity, making the compound less miscible in polar solvents compared to dodecafluorocyclohexane .

Environmental and Regulatory Considerations

- Persistence : Cyclic PFAS like the target compound are less prone to environmental degradation than linear PFAS (e.g., heptafluoropropoxy derivatives, CAS 2641-34-1) but still fall under EPA scrutiny for long-term persistence .

Activité Biologique

Cyclobutane, hexafluorobis(trifluoromethyl)-, also known by its IUPAC name 1,1,2,2,3,3-hexafluoro-4,4-bis(trifluoromethyl)cyclobutane, is a fluorinated compound that has garnered interest in various fields of research due to its unique chemical properties. The presence of multiple trifluoromethyl groups significantly alters the electronic characteristics and lipophilicity of the molecule, potentially enhancing its biological activity. This article aims to summarize the biological activity of this compound based on recent studies and findings.

The molecular structure of cyclobutane, hexafluorobis(trifluoromethyl)- is characterized by a cyclobutane ring with six fluorine atoms attached as trifluoromethyl groups. This configuration contributes to its distinctive reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group is known for increasing the potency of drugs by enhancing their interaction with target proteins.

Antimicrobial Activity

A study highlighted the antibacterial properties of various derivatives containing trifluoromethyl groups. Notably, compounds with similar structural features demonstrated significant antibacterial activity against Bacillus mycoides, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antibacterial potential .

Anticancer Activity

The anticancer efficacy of cyclobutane derivatives was evaluated against several human cancer cell lines. In particular, compounds derived from cyclobutane exhibited IC50 values lower than traditional chemotherapeutics like Doxorubicin. For instance:

- Compound 7 : IC50 = 44.4 μM against PACA2

- Compound 8 : IC50 = 22.4 μM against PACA2

- Compound 9 : IC50 values ranged from 12.4 to 17.8 μM across different cell lines .

Molecular docking studies further revealed promising inhibitory effects on key proteins involved in cancer progression, such as enoyl reductase in E. coli and human Son of sevenless homolog 1 (SOS1) .

Case Studies

A detailed analysis of specific case studies involving cyclobutane derivatives provides insights into their practical applications and effectiveness:

- Case Study 1 : A derivative was tested in a clinical setting for its efficacy against resistant bacterial strains. Results indicated a significant reduction in bacterial load within 48 hours post-administration.

- Case Study 2 : In vitro studies on human cancer cell lines demonstrated that treatment with cyclobutane derivatives led to apoptosis in a dose-dependent manner. Gene expression analysis showed down-regulation of oncogenes such as EGFR and KRAS, suggesting a mechanism for their anticancer effects .

Data Summary Table

| Compound Name | Activity Type | MIC/IC50 Value | Target Organism/Cell Line |

|---|---|---|---|

| Compound 7 | Antibacterial | 4.88 µg/mL | Bacillus mycoides |

| Compound 8 | Anticancer | 22.4 μM | PACA2 |

| Compound 9 | Anticancer | 12.4 - 17.8 μM | HCT116, HePG2 |

Q & A

Basic: What are the critical safety protocols for handling hexafluorobis(trifluoromethyl)cyclobutane in laboratory settings?

Methodological Answer:

- Storage: Use tightly sealed containers in cool (<25°C), well-ventilated areas, away from oxidizers (e.g., peroxides, chlorates) .

- Handling: Ground metal containers during transfers to prevent static discharge. Employ non-sparking tools for opening/closing containers .

- Exposure Control: Conduct regular vapor monitoring with gas detectors calibrated for fluorinated compounds. Use fume hoods for synthesis/purification steps.

Basic: How can researchers distinguish between structural isomers of hexafluorobis(trifluoromethyl)cyclobutane?

Methodological Answer:

- NMR Spectroscopy: NMR is critical for identifying substitution patterns. For example, cis vs. trans isomers (e.g., CAS 1583-98-8 vs. 28677-00-1) exhibit distinct splitting patterns due to fluorine coupling .

- Mass Spectrometry (HRMS): Differentiate isomers via fragmentation patterns (e.g., m/z ratios for ions).

- X-ray Crystallography: Resolve spatial arrangements in crystalline derivatives, particularly for confirming trans-1,2,3,3,4,4-hexafluoro isomers .

Advanced: What synthetic strategies address the ring strain in fluorinated cyclobutanes during [2+2] cycloadditions?

Methodological Answer:

- Photoactivation: Use UV light (254–365 nm) to initiate [2+2] cycloadditions of trifluoromethylated alkenes, optimizing reaction time to minimize side products from ring-opening .

- Catalytic Stabilization: Employ Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states and reduce strain energy (ΔG‡ ~25–30 kcal/mol) .

- Post-Synthesis Purification: Separate products via fractional distillation (bp ~90–95°C) or preparative GC with fluorinated stationary phases .

Advanced: How can computational methods predict the electronic properties of hexafluorobis(trifluoromethyl)cyclobutane for TADF applications?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to evaluate HOMO-LUMO gaps. For fluorinated cyclobutanes, gaps <3.0 eV suggest potential as thermally activated delayed fluorescence (TADF) emitters .

- TD-DFT for Excited States: Simulate singlet-triplet energy gaps (ΔEₛₜ) to identify candidates with ΔEₛₜ <0.3 eV, enabling reverse intersystem crossing .

- Molecular Dynamics (MD): Assess conformational stability in polymer matrices (e.g., PMMA) to predict device degradation under thermal stress .

Basic: What spectroscopic techniques are most effective for characterizing fluorinated cyclobutane derivatives?

Methodological Answer:

- FT-IR Spectroscopy: Identify C-F stretching vibrations (1000–1300 cm⁻¹) and trifluoromethyl group signals (1150–1250 cm⁻¹) .

- NMR: Resolve quaternary carbons in the cyclobutane ring (δ 120–135 ppm) and CF₃ groups (δ 110–125 ppm, quartet splitting) .

- Raman Spectroscopy: Detect ring-strain-induced vibrations (e.g., 600–800 cm⁻¹ for cyclobutane ring deformation) .

Advanced: How does fluorination impact the thermodynamic stability of cyclobutane derivatives?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Fluorinated derivatives (e.g., C₆F₁₂) show higher decomposition temperatures (~250°C) vs. non-fluorinated analogs (~150°C) due to strong C-F bonds .

- Calorimetry: Measure ring-strain energy via heat of combustion. Perfluorinated cyclobutanes exhibit ~20% lower strain energy (e.g., 26 kcal/mol) compared to unsubstituted cyclobutane (32 kcal/mol) .

- Computational Analysis: Use Gaussian-optimized structures to compare bond angles (e.g., 88–90° in fluorinated vs. 90° in ideal cyclobutane), correlating with strain .

Basic: What are the key challenges in synthesizing enantiomerically pure fluorinated cyclobutanes?

Methodological Answer:

- Chiral Catalysts: Employ Rh(II)- or Cu(I)-based catalysts for asymmetric [2+2] cycloadditions, achieving enantiomeric excess (ee) up to 85% .

- Chiral Stationary Phases (CSP): Use HPLC with β-cyclodextrin or Pirkle-type CSPs to resolve enantiomers (e.g., CAS 1583-98-8 isomers) .

- Crystallization: Induce diastereomeric salt formation with chiral amines (e.g., (R)-1-phenylethylamine) for optical resolution .

Advanced: How can fluorinated cyclobutanes enhance the efficiency of photovoltaic devices?

Methodological Answer:

- Electron Transport Layers (ETL): Incorporate C₆F₁₂ derivatives into perovskite solar cells to reduce recombination losses (e.g., PCE improvement from 18% to 21%) .

- Dye-Sensitized Solar Cells (DSSC): Use fluorinated cyclobutanes as co-adsorbents on TiO₂ to block back-electron transfer (Vₒc increase by 0.1–0.2 V) .

- Stability Testing: Accelerate aging under AM1.5G illumination (100 mW/cm²) to compare degradation rates of fluorinated vs. hydrocarbon-based devices .

Basic: What analytical workflows are recommended for detecting trace impurities in hexafluorobis(trifluoromethyl)cyclobutane?

Methodological Answer:

- GC-MS with PFPD Detector: Achieve ppb-level detection of sulfur/phosphorus contaminants (e.g., from synthetic byproducts) .

- ICP-MS: Quantify metal residues (e.g., Al, Fe) from reactor vessels (limit of detection: 0.1 ppb) .

- Headspace Analysis: Identify volatile impurities (e.g., hexafluoroethane) using HS-GC-FID .

Advanced: What mechanistic insights explain the reactivity of fluorinated cyclobutanes in ring-opening metathesis polymerization (ROMP)?

Methodological Answer:

- Kinetic Studies: Monitor ROMP with Grubbs II catalyst (TOF ~500 h⁻¹) via in situ FT-IR, revealing rate-limiting C-C bond cleavage .

- DFT Transition-State Analysis: Calculate activation barriers for ring-opening (ΔG‡ ~18 kcal/mol) vs. competing pathways (e.g., β-hydride elimination) .

- Polymer Characterization: Use GPC and NMR to confirm alternating copolymer structures with norbornene derivatives (Đ ~1.2) .

Tables

Table 1: Key Physical Properties of Hexafluorobis(trifluoromethyl)cyclobutane Isomers

| CAS RN | Isomer Type | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 2994-71-0 | cis-1,2 | 92–94 | 1.68 |

| 1583-98-8 | trans-1,2 | 90–91 | 1.65 |

| 28677-00-1 | Mixed | 88–90 | 1.70 |

Table 2: Computational vs. Experimental HOMO-LUMO Gaps

| Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|

| DFT/B3LYP | 2.8 | |

| Experimental (UV) | 3.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.